[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
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Overview
Description
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone is a complex organic compound that features a piperazine and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2-methylphenylamine with a suitable piperazine precursor under controlled conditions.
Formation of the Piperidine Ring: This involves the cyclization of appropriate intermediates to form the piperidine ring.
Coupling Reactions: The final step involves coupling the piperazine and piperidine intermediates with the 4-methylsulfanylphenylmethanone moiety under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
What sets [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone apart is its unique combination of piperazine and piperidine rings, along with the methylsulfanylphenyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-19-6-3-4-8-23(19)26-16-14-25(15-17-26)21-7-5-13-27(18-21)24(28)20-9-11-22(29-2)12-10-20/h3-4,6,8-12,21H,5,7,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYURVYFPJQQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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